
Ethoxy, 2-fluoro-1-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy, 2-fluoro-1-oxo- is an organic compound that features both an ethoxy group and a fluorine atom attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy, 2-fluoro-1-oxo- typically involves the introduction of a fluorine atom into an ethoxy-containing precursor. One common method is the fluorination of ethoxyacetyl chloride using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Ethoxy, 2-fluoro-1-oxo- often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient conversion. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production rate while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethoxy, 2-fluoro-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethoxy, 2-fluoro-1-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethoxy, 2-fluoro-1-oxo- involves its interaction with molecular targets through its carbonyl and fluorine groups. The carbonyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethoxy, 2-chloro-1-oxo-: Similar structure but with a chlorine atom instead of fluorine.
Ethoxy, 2-bromo-1-oxo-: Contains a bromine atom instead of fluorine.
Ethoxy, 2-iodo-1-oxo-: Features an iodine atom in place of fluorine.
Uniqueness
Ethoxy, 2-fluoro-1-oxo- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom’s electronegativity and small size make the compound particularly valuable in various chemical and biological applications.
Propiedades
Número CAS |
52316-02-6 |
|---|---|
Fórmula molecular |
C2H2FO2 |
Peso molecular |
77.03 g/mol |
InChI |
InChI=1S/C2H2FO2/c3-1-2(4)5/h1H2 |
Clave InChI |
FEFJSFJIKRZBLH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)[O])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


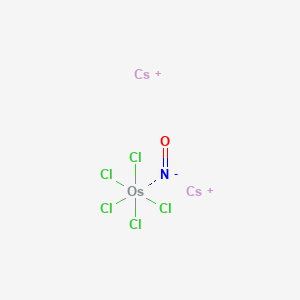
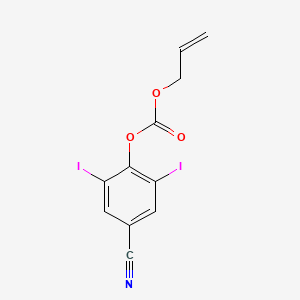

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
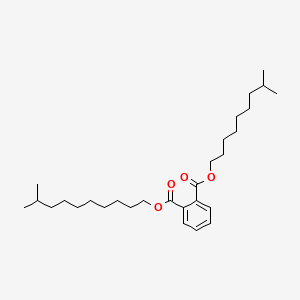
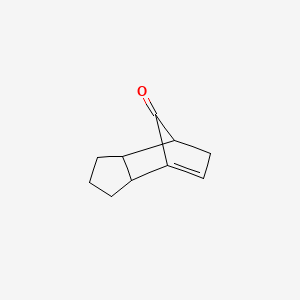
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)


![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
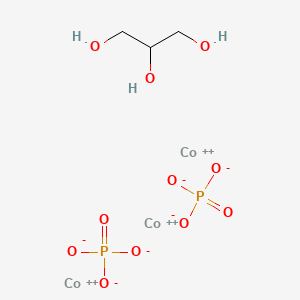
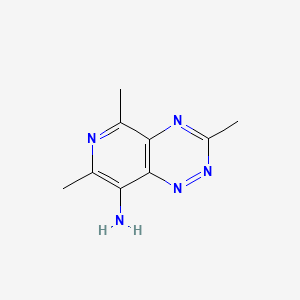
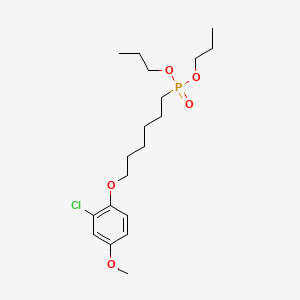
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
